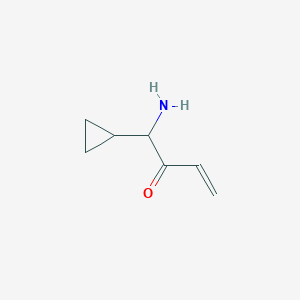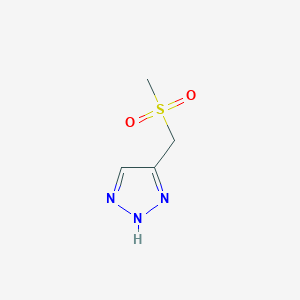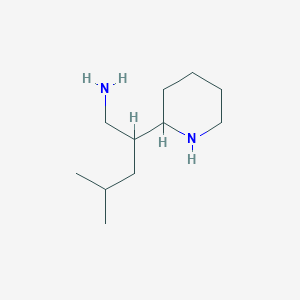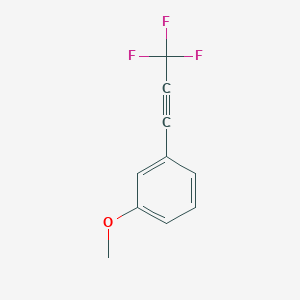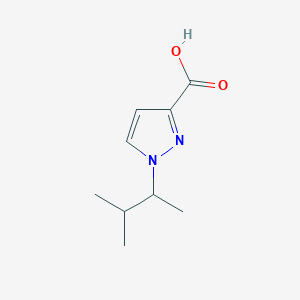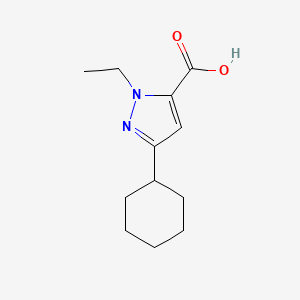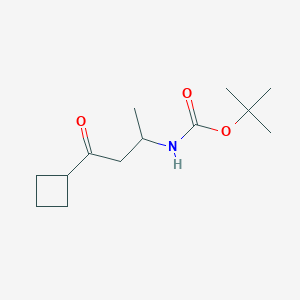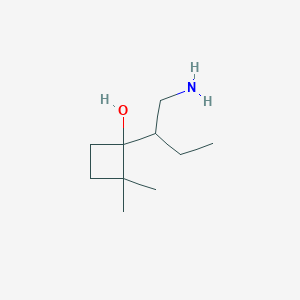
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol is an organic compound with the molecular formula C11H23NO This compound features a cyclobutane ring substituted with an aminobutan-2-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Aminobutan-2-yl Group: This step involves the nucleophilic substitution reaction where an appropriate aminobutan-2-yl precursor reacts with the cyclobutane ring.
Addition of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.
Uniqueness
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The smaller ring size of cyclobutane results in higher ring strain, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-8(7-11)10(12)6-5-9(10,2)3/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
SSIGRDZSCAFDAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





